molecular formula C16H15N3O2 B2811124 N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide CAS No. 930037-61-9

N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Cat. No. B2811124
CAS RN: 930037-61-9
M. Wt: 281.315
InChI Key: HXCNLRFMVUGFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide” is a chemical compound. Its structure would likely include an indazole core (a type of heterocyclic aromatic organic compound), a carboxamide group, and a methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized via various routes including cyclocondensation and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indazole core, carboxamide group, and methoxyphenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the carboxamide group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could potentially influence its solubility .

Scientific Research Applications

Antiproliferative Activity

One of the main scientific research applications of N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide derivatives involves their potential antiproliferative effects. Compounds structurally related to this compound have demonstrated significant inhibitory activity against some cancer cell lines. This suggests that modifications of the indazole-3-carboxamide structure could yield potent antiproliferative agents, useful in the development of new anticancer therapies (J. Lu et al., 2021). Similarly, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and related compounds have been synthesized and shown to inhibit the proliferation of some cancer cell lines, further highlighting the therapeutic potential of indazole carboxamides in cancer treatment (Xuechen Hao et al., 2017).

Enzyme Inhibition

Another research focus is the exploration of indazole-3-carboxamides as enzyme inhibitors. Indazole and indole-5-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for the treatment of neurological disorders such as Parkinson's disease. These findings provide insights into the design of new therapeutic agents based on the indazole carboxamide scaffold for the management of neurological conditions (N. Tzvetkov et al., 2014).

Antimicrobial and Antitubercular Activity

The indazole-3-carboxamide framework has also been evaluated for antimicrobial and antitubercular activities. Some derivatives have been synthesized and screened for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. These studies contribute to the search for new antitubercular agents, addressing the growing concern of antibiotic resistance (Suresh Amaroju et al., 2017).

Future Directions

The future directions for research on this compound could potentially include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential biological activities .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16(20)15-13-4-2-3-5-14(13)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNLRFMVUGFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.